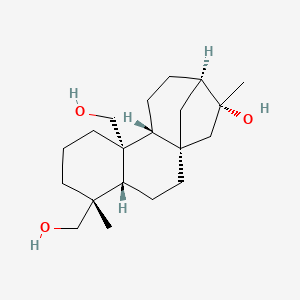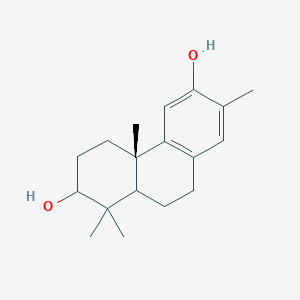
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cellular signaling pathways, such as ERK1/2 . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes. For instance, this compound has been found to exhibit inhibitory effects on certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated cytotoxicity against human lung carcinoma cell lines, indicating its potential as an antineoplastic agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to inhibited cell proliferation and induced cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit kinases involved in the ERK1/2 signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, this compound can induce changes in gene expression, particularly those genes associated with apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its cytotoxic effects on cancer cells, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds and the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically isolated from natural sources such as the buds of Pinus banksiana Lamb . The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis could potentially lead to more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 7alpha,15-dihydroxyabieta-8,11,13-trien-18-al
- 15,18-dihydroxyabieta-8,11,13-trien-7-one
- Abieta-8,11,13-trien-18-yl succinate
- 16-nor-15-oxoabieta-8,11,13-trien-18-oic acid
- 7beta-hydroxyabieta-8,11,13-trien-18-oic acid
Uniqueness
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is unique due to its specific structural features and biological activities.
Properties
CAS No. |
213329-46-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Appearance |
Powder |
Origin of Product |
United States |
Q1: What is the significance of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one in scientific research?
A1: this compound is a naturally occurring diterpenoid isolated from the buds of Pinus banksiana Lamb []. While not extensively studied, it has shown moderate cytotoxicity against a human lung carcinoma cell line in preliminary research []. This finding suggests potential for further investigation into its anti-cancer properties and mechanisms of action.
Q2: Where can I find this compound naturally?
A2: this compound has been identified in the cones of Larix kaempferi [] and the buds of Pinus banksiana Lamb []. This suggests that this compound, along with other similar diterpenes, might play a role in the chemical defense mechanisms of these coniferous trees.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)

![(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1150874.png)

